molecular formula C22H21N3O2 B3745628 5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B3745628
M. Wt: 359.4 g/mol
InChI Key: GWBUATSRZSVULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dihydropyridazinone core substituted with phenyl and piperidine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones, which undergo cyclization and subsequent functional group modifications to yield the target compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and piperidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction can produce dihydropyridazinone derivatives with altered electronic properties.

Scientific Research Applications

5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-5,6-diphenyl-4-(1-piperidinylcarbonyl)-3(2H)-pyridazinone
  • 5,6-diphenyl-4-(morpholine-1-carbonyl)-2,3-dihydropyridazin-3-one

Uniqueness

5,6-DIPHENYL-4-(PIPERIDINE-1-CARBONYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific substitution pattern and the presence of both phenyl and piperidine groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-diphenyl-5-(piperidine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21-19(22(27)25-14-8-3-9-15-25)18(16-10-4-1-5-11-16)20(23-24-21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBUATSRZSVULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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